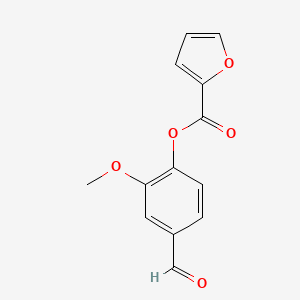

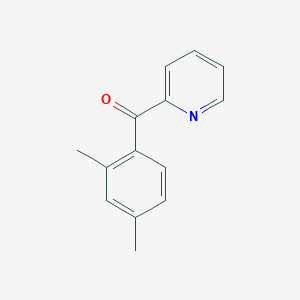

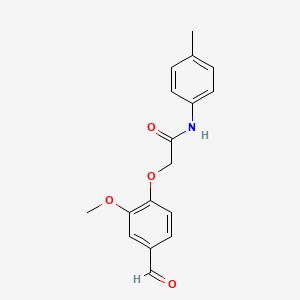

4-Formyl-2-methoxyphenyl 2-furoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-Formyl-2-methoxyphenyl 2-furoate" is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar furan and methoxyphenyl derivatives. For instance, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate involves a condensation reaction that could be related to the synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including formylation and condensation reactions. For example, the synthesis of 4-methoxycarbonyl-2(5H)-furanone is achieved through formylation followed by acid-catalyzed transesterification, resulting in a 67% global yield . Similarly, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate from methyl 4-bromobenzoate and iso-vanilline through a condensation reaction indicates the importance of catalysts and reaction conditions in achieving high yields .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. X-ray diffraction (XRD) analysis has been used to determine the structure of (4-methoxyphenyl)formamide and related derivatives . Additionally, the crystal structure of a compound with a 2-methoxyphenyl moiety has been investigated using X-ray powder diffraction, providing insights into the triclinic space group and molecular packing .

Chemical Reactions Analysis

The papers describe several chemical reactions involving methoxyphenyl and furan derivatives. The Wittig reaction of formylated (trifluoromethylfuryl)methanephosphonates leads to the formation of 4-furylsubstituted alkyl 4-(diethoxyphosphoryl)but-3-enoate . This demonstrates the reactivity of formylated furan compounds in carbon-carbon bond-forming reactions, which could be relevant to the chemical reactions of "4-Formyl-2-methoxyphenyl 2-furoate."

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their synthesis and structural analysis. The solid-state structure and intermolecular interactions, such as hydrogen bonding and C-H···π interactions, contribute to the stability and properties of the crystals . These interactions are crucial for understanding the physical properties, such as melting points and solubility, of the compounds.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Intermediate for Insecticidal Esters : Chloromethylation and Friedel–Crafts reaction of 3-furoates yield 5-aralkyl-3-furoates, useful intermediates in the synthesis of insecticidal esters (Elliott, Janes, & Pearson, 1971).

- Preparation of 3-formyl-2-arylbenzo[b]furan Derivatives : An efficient method for preparing 3-formyl-2-arylbenzo[b]furan derivatives involves the conversion of 2-(2-methoxyphenyl)-3-oxo-3-phenylpropanal to intermediates, avoiding regioselectivity issues (Liao et al., 2014).

- Furoyl Azides and Isocyanates Formation : Methyl (diethoxyphosphorylmethyl)furoates can be hydrolyzed and converted into furoyl azides, which undergo Curtius rearrangement to form stable isocyanates and methyl urethanes (Pevzner, 2011).

- Furan and Phenol Synthesis : The reaction of [(2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes produces furan and phenol, constructing a new aromatic nucleus (Mccallum, Kunng, Gilbertson, & Wulff, 1988).

Applications in Medicinal Chemistry

- Antibacterial Activity : Novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles synthesized from 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride show significant antibacterial activity (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

- Synthesis of Medicinal Intermediates : Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the synthesis of natural products with biological activities, was synthesized from methyl 4-bromobenzoate and iso-vanilline (Hong-xiang, 2012).

- Antifungal and Antibacterial Effects : Methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido] methyl}-3-(2-methoxyphenyl)prop-2-enoate exhibits antifungal and antibacterial effects, confirmed by molecular docking simulation (Murugavel, Velan, Kannan, & Bakthadoss, 2017).

Other Applications

- Synthesis of Liquid Crystalline Compounds : Novel liquid crystalline compounds containing 2,6-disubstituted naphthalene, synthesized for their mesomorphic properties, use intermediates like 4-{[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenyl 4-nitrobenzoate (Thaker et al., 2012).

Propriétés

IUPAC Name |

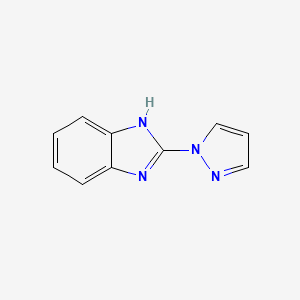

(4-formyl-2-methoxyphenyl) furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c1-16-12-7-9(8-14)4-5-10(12)18-13(15)11-3-2-6-17-11/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOOHBRTOATAMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formyl-2-methoxyphenyl 2-furoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)

![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1298854.png)